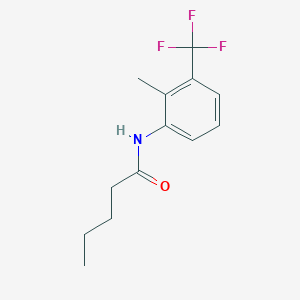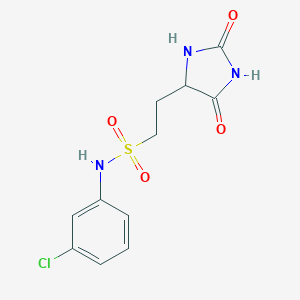
n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. It is a small molecule inhibitor of Janus kinase 3 (JAK3), which plays a key role in the signaling pathways of many immune cells. In
Wirkmechanismus
N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of many immune cells. JAK3 is a tyrosine kinase that phosphorylates and activates downstream signaling molecules involved in immune cell activation and proliferation. By inhibiting JAK3, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can reduce the activity of these immune cells and decrease inflammation in the body.
Biochemical and Physiological Effects:
n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been shown to reduce inflammation in the body by inhibiting the activity of immune cells involved in the inflammatory response. It has also been shown to reduce the production of cytokines, which are signaling molecules involved in the immune response. In addition, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been shown to reduce the activity of T cells, which play a key role in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can be expensive, and its use may be limited by its specificity for JAK3. It may also have off-target effects on other tyrosine kinases, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide. One area of interest is the potential use of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more specific JAK3 inhibitors that could reduce off-target effects. Finally, research is needed to better understand the long-term effects of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide on the immune system and its potential use in other disease states.
Synthesemethoden
The synthesis of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide involves several steps, including the reaction of 3-chloroaniline with ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate to form an intermediate compound. This intermediate is then reacted with 1,3-propanesultone to produce the final product, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of many immune cells. By inhibiting JAK3, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can reduce the activity of these immune cells and decrease inflammation in the body. Clinical trials have shown promising results for the use of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide in treating these autoimmune diseases.
Eigenschaften
CAS-Nummer |
10044-78-7 |
|---|---|
Produktname |
n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
Molekularformel |
C11H12ClN3O4S |
Molekulargewicht |
317.75 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H12ClN3O4S/c12-7-2-1-3-8(6-7)15-20(18,19)5-4-9-10(16)14-11(17)13-9/h1-3,6,9,15H,4-5H2,(H2,13,14,16,17) |
InChI-Schlüssel |
YDECWPVBRRGPND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2 |
Andere CAS-Nummern |
10044-78-7 |
Synonyme |
N-(3-chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



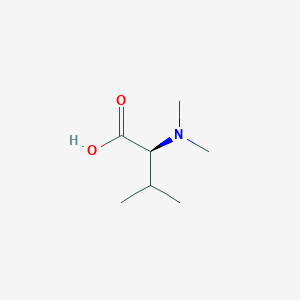



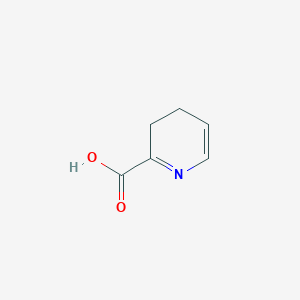
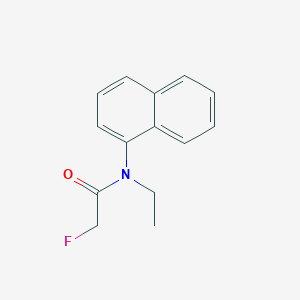
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
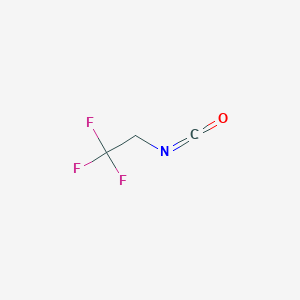


![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
